![molecular formula C15H23NO2S B1211595 N-cyclooctyl-4-methylbenzenesulfonamide CAS No. 16801-74-4](/img/structure/B1211595.png)
N-cyclooctyl-4-methylbenzenesulfonamide
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Overview
Description
N-cyclooctyl-4-methylbenzenesulfonamide is a sulfonamide.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : N-Cyano-N-phenyl-p-methylbenzenesulfonamide is used as an electrophilic cyanation reagent for synthesizing various benzonitriles, showcasing its versatility in creating electronically diverse and functionally rich compounds (Anbarasan, Neumann, & Beller, 2011).
- Structural Analysis : Detailed structural characterization using single-crystal X-ray diffraction and spectroscopic tools has been conducted for derivatives of methylbenzenesulfonamide, providing insights into the molecular structure and intermolecular interactions of these compounds (Murthy et al., 2018).
Chemical Properties and Interactions
- Rhodium-Catalyzed Cyanation : Rhodium-catalyzed cyanation of chelation-assisted C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide demonstrates its potential in synthesizing acrylonitriles and pharmaceutical intermediates (Chaitanya & Anbarasan, 2015).
- Antibacterial and Lipoxygenase Inhibition : Sulfonamide derivatives, including those based on methylbenzenesulfonamide, show promising antibacterial properties and lipoxygenase inhibition, suggesting potential therapeutic applications (Abbasi et al., 2017).
Applications in Drug Development
- Antimicrobial and Antiproliferative Agents : Derivatives of N-ethyl-N-methylbenzenesulfonamide have been synthesized and tested as effective antimicrobial and antiproliferative agents, highlighting their potential in drug development (El-Gilil, 2019).
Spectroscopic and Computational Studies
- Spectroscopic Investigation : Comprehensive spectroscopic and electronic properties analysis of sulfonamide derivatives provides valuable information for guiding spectral assignments and understanding the molecular characteristics of these compounds (Mahmood, Akram, & Lima, 2016).
properties
CAS RN |
16801-74-4 |
---|---|
Product Name |
N-cyclooctyl-4-methylbenzenesulfonamide |
Molecular Formula |
C15H23NO2S |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-cyclooctyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO2S/c1-13-9-11-15(12-10-13)19(17,18)16-14-7-5-3-2-4-6-8-14/h9-12,14,16H,2-8H2,1H3 |
InChI Key |
YXSWGHDOGYIRBI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCCC2 |
Other CAS RN |
16801-74-4 |
solubility |
24.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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